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Compound of Interest

Compound Name: AZ505

Cat. No.: B519963 Get Quote

This guide provides an in-depth analysis of the binding kinetics of AZ505, a potent and

selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2). SMYD2 is a

protein lysine methyltransferase implicated in the regulation of various cellular processes and is

considered a target in oncology.[1] Understanding the kinetic and thermodynamic parameters

of the AZ505-SMYD2 interaction is crucial for researchers, scientists, and professionals

involved in drug development and epigenetic research.

Quantitative Binding and Inhibition Data
The interaction between AZ505 and SMYD2 has been characterized by several key

quantitative metrics, establishing its potency and selectivity. These values, derived from various

biophysical and biochemical assays, are summarized below.
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Parameter Value Method Description

IC₅₀ 0.12 µM (120 nM) Radiometric Assay

The concentration of

AZ505 required to

inhibit 50% of SMYD2

enzymatic activity.[2]

[3][4][5]

Kᵢ 0.30 µM (300 nM)
Michaelis-Menten

Kinetics

The inhibition

constant, indicating

the binding affinity of

the inhibitor to the

enzyme.[2][4]

Kₑ 0.50 µM (500 nM)
Isothermal Titration

Calorimetry (ITC)

The dissociation

constant, measuring

the equilibrium

between the inhibitor-

enzyme complex and

its dissociated

components.[3][4][6]

ΔH -3.4 kCal/mol
Isothermal Titration

Calorimetry (ITC)

The enthalpy change

upon binding,

indicating the

contribution of

hydrogen bonds and

van der Waals forces.

[6]

TΔS 5 kCal/mol
Isothermal Titration

Calorimetry (ITC)

The entropy change

upon binding,

suggesting that the

interaction is primarily

driven by entropy,

likely due to

hydrophobic

interactions.[6]
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Selectivity >600-fold Radiometric Assays

AZ505 shows

significantly higher

potency for SMYD2

compared to other

histone

methyltransferases

like SMYD3, DOT1L,

and EZH2 (IC₅₀ > 83.3

µM for others).[3][4][5]

Mechanism of Inhibition
Kinetic analyses have demonstrated that AZ505 acts as a substrate-competitive inhibitor of

SMYD2.[2][6][7] Crystal structures reveal that AZ505 binds directly within the peptide-binding

groove of the SMYD2 enzyme.[1][6] This binding is dependent on the presence of the cofactor

S-adenosylmethionine (SAM).[4][6]

The inhibition mechanism is further defined as uncompetitive with respect to SAM.[4][6] This

means AZ505 preferentially binds to the SMYD2-SAM complex, competing with the peptide

substrate (such as p53 or histone H3) for access to the active site.[4][6] Thermodynamic data

from Isothermal Titration Calorimetry (ITC) shows that the binding is primarily entropy-driven, a

characteristic often associated with interactions mediated by hydrophobic forces with few

specific hydrogen bonds.[3][5][6]

Experimental Protocols
The quantitative data presented were determined using specific and rigorous experimental

methodologies. The core protocols are detailed below.

Radiometric Filter Binding Assay (for Kᵢ and Inhibition
Mode)
This assay is used to determine the initial velocities of the SMYD2-catalyzed methylation

reaction in the presence of varying concentrations of substrate and inhibitor, allowing for the

determination of the inhibition constant (Kᵢ) and the mode of inhibition.
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Methodology:

Reaction Mixture Preparation: Reactions are set up containing SMYD2 enzyme, a specific

peptide substrate (e.g., a p53-derived peptide), and the cofactor S-adenosyl-L-[methyl-³H]-

methionine (³H-SAM) in a suitable reaction buffer.

Inhibitor Addition: Varying concentrations of AZ505 are added to the reaction mixtures.

Control reactions are performed without the inhibitor.

Reaction Initiation and Incubation: The reaction is initiated and allowed to proceed for a

defined period (e.g., 90 minutes) at a controlled temperature (e.g., pH 7.4).[4]

Reaction Quenching: The enzymatic reaction is stopped.

Filter Binding: The reaction mixture is transferred to a filter membrane (e.g.,

phosphocellulose paper), which captures the radiolabeled peptide substrate.

Washing: The filters are washed to remove unincorporated ³H-SAM.

Scintillation Counting: The amount of radioactivity retained on the filters, corresponding to

the methylated peptide product, is quantified using a scintillation counter.

Data Analysis: Initial reaction velocities are calculated and plotted in a double-reciprocal

(Lineweaver-Burk) format against substrate concentrations. Analysis of these plots reveals

the mode of inhibition (competitive, uncompetitive, etc.) and allows for the calculation of the

Kᵢ value.[6]

Isothermal Titration Calorimetry (ITC) (for Kₑ and
Thermodynamics)
ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction in a single experiment, including the

dissociation constant (Kₑ), enthalpy (ΔH), and entropy (ΔS).

Methodology:
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Sample Preparation: A solution of purified SMYD2 protein is placed in the sample cell of the

calorimeter. A concentrated solution of AZ505 is loaded into the titration syringe. Both

solutions are prepared in the same buffer to minimize heats of dilution.

Titration: A series of small, precise injections of the AZ505 solution are made into the

SMYD2 solution at a constant temperature.

Heat Measurement: The ITC instrument measures the minute heat changes that occur with

each injection as the AZ505 binds to SMYD2. A reference cell containing buffer is used to

subtract background heat effects.

Binding Isotherm Generation: The measured heat per injection is plotted against the molar

ratio of AZ505 to SMYD2. This creates a binding isotherm curve.

Data Fitting: The resulting isotherm is fitted to a binding model (e.g., a single-site binding

model). This analysis yields the binding affinity (Kₐ, from which Kₑ is calculated), the

stoichiometry of binding (N), and the enthalpy of binding (ΔH). The entropy (ΔS) is then

calculated from these values.[6]

Visualizations
Experimental Workflow for Kinetic Analysis
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Caption: Workflow for determining the kinetic and thermodynamic parameters of AZ505 binding

to SMYD2.
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AZ505 Mechanism of Inhibition
Caption: AZ505 competitively inhibits the binding of the peptide substrate to the SMYD2-SAM

complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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